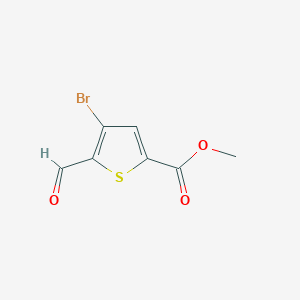

Methyl 4-bromo-5-formylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-5-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGKCURLFHIUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598223 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648412-59-3 | |

| Record name | Methyl 4-bromo-5-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-5-formylthiophene-2-carboxylate, with the CAS Number 648412-59-3, is a highly functionalized thiophene derivative that has emerged as a critical building block in medicinal chemistry and materials science.[1] The thiophene ring system is a "privileged pharmacophore," meaning it is a common structural motif in approved drugs, highlighting its importance in the development of new therapeutic agents.[2] This guide provides an in-depth overview of the synthesis, properties, and applications of this versatile compound, offering valuable insights for researchers in drug discovery and organic synthesis.

The strategic placement of a bromine atom, a formyl group, and a methyl ester on the thiophene core provides multiple reactive sites for further chemical transformations. The bromine atom is amenable to various cross-coupling reactions, the aldehyde group can participate in condensations and reductive aminations, and the ester can be hydrolyzed or converted to other functional groups. This multi-functionality makes this compound a valuable intermediate for creating diverse molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 648412-59-3 | [1] |

| Molecular Formula | C₇H₅BrO₃S | [3] |

| Molecular Weight | 249.08 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C1=CC(Br)=C(S1)C=O | [3] |

Synthesis of this compound

The synthesis of polysubstituted thiophenes often requires a strategic and regioselective approach. While a specific, publicly available, step-by-step protocol for the direct synthesis of this compound is not extensively documented in readily accessible literature, a plausible and logical synthetic route can be devised based on established organometallic and electrophilic substitution reactions on the thiophene ring. A potential synthetic pathway could involve the initial synthesis of a thiophene-2-carboxylate, followed by regioselective bromination and subsequent formylation.

Proposed Synthetic Pathway

A logical approach to the synthesis would start from a commercially available thiophene derivative, such as methyl thiophene-2-carboxylate. The synthesis can be envisioned in the following key steps:

-

Regioselective Bromination: The first step would involve the selective introduction of a bromine atom at the 4-position of the thiophene ring. This can be challenging as the 5-position is generally more reactive towards electrophilic substitution. However, by carefully choosing the brominating agent and reaction conditions, or by using a directing group strategy, regioselective bromination at the 4-position can be achieved.

-

Formylation: The subsequent introduction of the formyl group at the 5-position can be accomplished through a Vilsmeier-Haack reaction.[2][4][5][6][7] This reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), acts as the electrophile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol based on known thiophene chemistry. Note: This protocol should be considered a starting point and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Methyl 4-bromothiophene-2-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl thiophene-2-carboxylate in a suitable inert solvent such as dichloromethane or chloroform.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Bromination: Slowly add a solution of a brominating agent (e.g., N-bromosuccinimide in the presence of a catalytic amount of a Lewis acid, or a specific brominating reagent known for 4-position selectivity) in the same solvent to the cooled solution while stirring vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-bromothiophene-2-carboxylate.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Vilsmeier Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

Reaction with Thiophene Derivative: To the freshly prepared Vilsmeier reagent, add a solution of methyl 4-bromothiophene-2-carboxylate in DMF dropwise at 0°C.

-

Heating: After the addition is complete, warm the reaction mixture to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Hydrolysis: Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Role as a Scaffold for Kinase Inhibitors

The 2-aminothiophene-3-carboxamide scaffold, which can be readily synthesized from precursors like the title compound, is a well-established core for the development of potent and selective kinase inhibitors. The formyl group of this compound can be converted to an amine, which can then be acylated or further functionalized to interact with key residues in the ATP-binding pocket of kinases. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions, enabling the exploration of the chemical space around the thiophene core to enhance potency and selectivity.

Caption: General scheme for the application of this compound in the synthesis of kinase inhibitors.

Precursor to Bioactive Molecules

Brominated thiophenes are versatile intermediates in the synthesis of numerous pharmaceuticals. For instance, related brominated thiophene derivatives are key intermediates in the synthesis of the SGLT2 inhibitor canagliflozin, used for the treatment of type 2 diabetes. While a direct link to a specific marketed drug for this compound is not prominently documented, its structural features strongly suggest its potential as a precursor for novel drug candidates in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Analytical Characterization

The unambiguous identification and purity assessment of this compound are crucial for its use in synthesis. Standard analytical techniques are employed for its characterization.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the aldehyde proton (around 9.9 ppm), and a singlet for the thiophene ring proton (around 7.5-8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the ester and aldehyde, the carbon atoms of the thiophene ring (with the carbon attached to bromine showing a characteristic lower intensity), and the methyl carbon of the ester.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be characterized by strong carbonyl stretching vibrations for the ester (around 1720-1740 cm⁻¹) and the aldehyde (around 1680-1700 cm⁻¹). Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and methyl groups, and vibrations associated with the C-Br and C-S bonds.[8][9][10][11][12]

Analytical Workflow

Sources

- 1. This compound [cymitquimica.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. 648412-59-3|this compound|BLD Pharm [bldpharm.com]

- 4. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. journalwjarr.com [journalwjarr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 4-bromo-5-formylthiophene-2-carboxylate, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. This document delves into its chemical structure, synthesis, physicochemical properties, and potential applications, offering expert insights into its utility in advanced scientific research.

Introduction: A Multifunctional Thiophene Derivative

This compound (CAS No. 648412-59-3) is a polysubstituted thiophene derivative featuring a unique combination of functional groups: a bromine atom, a formyl group, and a methyl ester.[1][2] This strategic arrangement of functionalities on the thiophene ring imparts a high degree of reactivity and synthetic versatility, making it a valuable intermediate in the synthesis of complex organic molecules.[3]

The thiophene core is a well-established pharmacophore in medicinal chemistry, known to be a bioisostere of the benzene ring and present in numerous approved drugs. The presence of the bromo, formyl, and ester groups provides orthogonal handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available materials. The key transformation is the regioselective formylation of a brominated thiophene precursor via the Vilsmeier-Haack reaction.

Step 1: Synthesis of the Precursor, Methyl 4-bromothiophene-2-carboxylate

The synthesis begins with the esterification of 4-bromothiophene-2-carboxylic acid. This is a standard procedure, typically carried out by reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, or by using a reagent like thionyl chloride.

Experimental Protocol: Esterification of 4-bromothiophene-2-carboxylic acid

-

To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Methyl 4-bromothiophene-2-carboxylate as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The introduction of the formyl group at the 5-position of the thiophene ring is accomplished through the Vilsmeier-Haack reaction.[4][5] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[6] The electron-donating effect of the sulfur atom in the thiophene ring directs the electrophilic substitution to the C5 position, which is activated by the ester group at C2 and sterically unhindered.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich thiophene ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis during aqueous workup yield the desired aldehyde.

DOT Script for Vilsmeier-Haack Reaction Mechanism

Caption: Vilsmeier-Haack formylation of Methyl 4-bromothiophene-2-carboxylate.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

-

Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

-

After stirring for 30 minutes at 0 °C, add a solution of Methyl 4-bromothiophene-2-carboxylate (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until a basic pH is achieved.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 648412-59-3 | [7] |

| Molecular Formula | C₇H₅BrO₃S | [3] |

| Molecular Weight | 249.08 g/mol | [7] |

| Appearance | Solid | - |

| Purity | ≥96% (commercially available) | [7] |

Spectroscopic Characterization (Predicted)

As of the date of this guide, detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics are anticipated:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.8-10.0 (s, 1H, -CHO)

-

δ 7.8-8.0 (s, 1H, thiophene-H3)

-

δ 3.9-4.0 (s, 3H, -OCH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 180-185 (-CHO)

-

δ 160-165 (-COOCH₃)

-

δ 140-150 (thiophene quaternary carbons)

-

δ 125-135 (thiophene CH and C-Br)

-

δ 52-54 (-OCH₃)

-

-

IR (KBr, cm⁻¹):

-

~2820, 2720 (C-H stretch of aldehyde)

-

~1720-1730 (C=O stretch of ester)

-

~1670-1680 (C=O stretch of aldehyde)

-

-

Mass Spectrometry (EI):

-

M⁺ peak at m/z 248 and 250 (due to bromine isotopes)

-

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a highly valuable and versatile building block in organic synthesis. The bromo, formyl, and ester groups can be selectively transformed to introduce further molecular complexity.

DOT Script for Synthetic Utility

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 648412-59-3 | MFCD11100203 | this compound [aaronchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. This compound [cymitquimica.com]

physical and chemical properties of Methyl 4-bromo-5-formylthiophene-2-carboxylate

An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics and advanced materials. Among these, heterocyclic compounds, particularly thiophene derivatives, have consistently demonstrated their value. This guide focuses on a uniquely functionalized scaffold: This compound . This molecule is not merely a static structure but a dynamic tool, engineered with three distinct and strategically positioned functional groups, offering a trifecta of reactive sites for complex molecular architecture.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the compound's inherent chemical logic. We will explore its physical and chemical properties, delve into its reactivity, and provide field-proven protocols for its synthesis and characterization. The causality behind experimental choices is emphasized, reflecting a philosophy of self-validating and robust scientific methodology.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No. 648412-59-3) is a polysubstituted thiophene derivative. Its utility in synthesis is derived from the orthogonal reactivity of its functional groups.[1] The core attributes of this compound are summarized below.

| Parameter | Value | Source(s) |

| IUPAC Name | methyl 4-bromo-5-formyl-2-thiophenecarboxylate | [2] |

| CAS Number | 648412-59-3 | [1][3] |

| Molecular Formula | C₇H₅BrO₃S | [1] |

| Molecular Weight | 249.08 g/mol | [3] |

| Melting Point | 95-97 °C | [2] |

| Appearance | Solid (Predicted) | N/A |

| InChI Key | ICGKCURLFHIUDC-UHFFFAOYSA-N | [1] |

Structural Analysis

The molecule's power lies in its architecture: a central thiophene ring, which is an electron-rich aromatic system, decorated with an electron-withdrawing formyl group, a versatile bromo substituent, and a methyl ester.[1] The specific arrangement—a 2,4,5-substitution pattern—creates a unique electronic and steric environment that dictates its reactivity.

-

Thiophene Core : Provides a stable aromatic scaffold and influences the reactivity of its substituents.

-

Methyl Ester Group (-COOCH₃) at C2 : An electron-withdrawing group that can be hydrolyzed, reduced, or converted to an amide.

-

Bromo Group (-Br) at C4 : A key functional handle for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Stille, Heck), or for lithiation.[1]

-

Formyl Group (-CHO) at C5 : A versatile aldehyde that can undergo nucleophilic addition, oxidation, reduction, and condensation reactions.[1]

Caption: Proposed workflow for the synthesis of the topic compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound via regioselective lithiation and formylation.

Materials:

-

Methyl 4-bromothiophene-2-carboxylate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF, 1.5 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromothiophene-2-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Expertise Note: The use of oven-dried glassware and an inert atmosphere is critical to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: The C5 proton is the most acidic proton on the ring due to the directing effect of the sulfur atom and the electron-withdrawing ester at C2, ensuring regioselective deprotonation at this position. Maintaining a low temperature is crucial to prevent side reactions.

-

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Mechanism Insight: The lithiated thiophene acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF.

-

-

Aqueous Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated NH₄Cl solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Development

This compound is not an end-product but a crucial stepping stone. Its applications span several high-value research areas:

-

Pharmaceutical Synthesis : It serves as a key intermediate for synthesizing molecules with potential biological activity. Thiophene-containing compounds are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. The ability to easily modify the C4 and C5 positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. *[4][5] Materials Science : The electron-rich thiophene core makes this compound and its derivatives suitable for creating organic semiconductors and conjugated polymers. T[4]hese materials are essential for developing flexible electronic devices, organic light-emitting diodes (OLEDs), and organic photovoltaics.

-

Agrochemicals : The thiophene scaffold is also present in various herbicides and fungicides. This building block can be used to develop new agrochemicals with improved efficacy and environmental profiles.

[5]---

Safety and Handling

As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is not available, data from analogous brominated thiophenes should be used as a guide.

[6][7][8]* Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. *[6] Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. *[8][9] Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid :

[7]In case of fire , use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Hazardous decomposition products may include carbon oxides, sulfur oxides, and hydrogen bromide gas.

[6]---

Conclusion

This compound is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a robust and versatile platform for synthetic chemists. Whether the goal is to develop a new therapeutic agent, a next-generation organic electronic material, or a novel agrochemical, this compound offers a reliable and efficient starting point for innovation. Understanding its properties, reactivity, and handling is the first step toward unlocking its full potential.

References

-

MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl 4-bromo-3-methoxythiophene-2-carboxylate. [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

-

PubChem. Methyl 5-bromo-4-methylthiophene-2-carboxylate. [Link]

-

PubChem. Methyl 5-bromothiophene-2-carboxylate. [Link]

-

ResearchGate. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

PubChemLite. Methyl 4-bromo-5-methylthiophene-2-carboxylate (C7H7BrO2S). [Link]

-

National Institutes of Health (NIH). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]

-

MDPI. (2020). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

NIST WebBook. 5-Methyl-2-thiophenecarboxaldehyde. [Link]

-

MySkinRecipes. Methyl 5-bromo-4-methylthiophene-2-carboxylate. [Link]

-

CP Lab Safety. methyl 5-bromo-4-nitro-thiophene-2-carboxylate, min 97%, 100 mg. [Link]

-

MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

Sources

- 1. This compound | 648412-59-3 | Benchchem [benchchem.com]

- 2. This compound | 648412-59-3 [sigmaaldrich.com]

- 3. This compound [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 5-bromo-4-methylthiophene-2-carboxylate [myskinrecipes.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction

Methyl 4-bromo-5-formylthiophene-2-carboxylate, a polysubstituted thiophene derivative, has emerged as a molecule of significant interest for researchers, scientists, and professionals in drug development. Its strategic arrangement of functional groups—a reactive aldehyde, a versatile bromine atom, and an ester moiety—on the thiophene scaffold makes it a highly valuable intermediate for the synthesis of complex heterocyclic compounds. The thiophene ring itself is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities[1]. This guide provides a comprehensive overview of the core structural features, synthesis, reactivity, and applications of this key building block, with a particular focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational identity of this compound is defined by its unique substitution pattern on a thiophene ring. This arrangement dictates its reactivity and utility in synthetic chemistry.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} Caption: 2D Structure of this compound.

The molecule's IUPAC name is This compound , and its key identifiers are summarized in the table below[2][3][4].

| Property | Value |

| CAS Number | 648412-59-3 |

| Molecular Formula | C₇H₅BrO₃S |

| Molecular Weight | 249.08 g/mol |

| Appearance | Solid |

| Melting Point | 95-97 °C |

| InChI Key | ICGKCURLFHIUDC-UHFFFAOYSA-N |

The thiophene ring provides an aromatic, electron-rich core. The substituents exert significant electronic effects that define the molecule's reactivity:

-

Methyl Ester (-COOCH₃) at C2: An electron-withdrawing group that deactivates the ring towards electrophilic attack but can act as a directing group in certain reactions.

-

Bromine (-Br) at C4: A versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse molecular fragments. It is a deactivating, ortho-para directing group.

-

Formyl (-CHO) at C5: A strongly electron-withdrawing and deactivating group. The aldehyde functionality is a prime site for nucleophilic addition, condensation reactions, and oxidation or reduction.

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, Methyl 4-bromothiophene-2-carboxylate. This reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds[5][6][7].

The Vilsmeier-Haack Reaction: A Causal Explanation

The reaction proceeds via the in-situ formation of the Vilsmeier reagent , a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (commonly phosphorus oxychloride, POCl₃)[7]. This reagent is a moderately strong electrophile that can attack activated aromatic rings.

The choice of the Vilsmeier-Haack reaction is predicated on the electronic nature of the thiophene ring. The sulfur atom's lone pairs contribute to the aromatic system, making the ring electron-rich and thus a suitable nucleophile for this type of electrophilic aromatic substitution. The formylation is expected to occur at the C5 position, which is activated by the sulfur atom and is the most sterically accessible position adjacent to it.

dot graph "Vilsmeier_Haack_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];

} Caption: Synthetic workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methodologies for the formylation of thiophene derivatives[5][8].

Materials:

-

Methyl 4-bromothiophene-2-carboxylate

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, ~3 equivalents) to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise with vigorous stirring. The causality here is critical: this exothermic reaction forms the electrophilic Vilsmeier reagent. Maintaining a low temperature prevents degradation of the reagent.

-

Reaction Mixture: Allow the Vilsmeier reagent mixture to stir at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve Methyl 4-bromothiophene-2-carboxylate (1 equivalent) in a dry solvent such as DCM or DCE and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the electrophilic attack on the somewhat deactivated thiophene ring.

-

Quenching and Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive species.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Aldehyde Proton (-CHO) | ~9.8-10.0 (s, 1H) |

| Thiophene Proton (-CH=) | ~7.8-8.0 (s, 1H) |

| Methyl Ester Protons (-OCH₃) | ~3.9 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| Aldehyde Carbonyl (-C HO) | ~185 |

| Ester Carbonyl (-C OOCH₃) | ~162 |

| Thiophene C2, C3, C4, C5 | ~125-150 (4 signals) |

| Methyl Ester Carbon (-OC H₃) | ~53 |

| IR Spectroscopy (cm⁻¹) | |

| Aldehyde C=O Stretch | ~1670-1690 |

| Ester C=O Stretch | ~1710-1730 |

| C-H Aromatic Stretch | ~3100 |

| Mass Spectrometry (EI) | m/z |

| Molecular Ion [M]⁺ | 248/250 (Characteristic bromine isotope pattern) |

Justification for Predictions:

-

¹H NMR: The aldehyde proton is highly deshielded and appears as a singlet far downfield. The single remaining proton on the thiophene ring will also be a singlet. The methyl ester protons will be a sharp singlet around 3.9 ppm.

-

¹³C NMR: The two carbonyl carbons (aldehyde and ester) will be distinct and downfield. Four signals are expected in the aromatic region for the four substituted carbons of the thiophene ring.

-

IR: The two carbonyl groups will show strong, distinct absorption bands. The aldehyde C=O stretch typically appears at a lower wavenumber than the ester C=O stretch.

-

MS: The presence of a single bromine atom will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive diagnostic feature.

Application in Drug Development: A P2Y₁₄ Receptor Antagonist Precursor

The primary driver for the synthesis of this compound is its utility as a key intermediate in the development of potent and selective antagonists for the P2Y₁₄ receptor. This receptor is a G-protein coupled receptor implicated in inflammatory processes, making it a promising therapeutic target for conditions such as Inflammatory Bowel Disease (IBD)[11].

A recent study highlights the use of this thiophene scaffold to develop a series of 4-amide-thiophene-2-carboxyl derivatives with subnanomolar antagonistic activity against the P2Y₁₄ receptor[11]. The synthetic strategy leverages the functional groups of this compound to build a more complex drug candidate.

dot graph "Drug_Synthesis_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];

} Caption: Plausible synthetic pathway from precursor to a P2Y14 antagonist.

While the full synthetic route to the final drug candidates is extensive, a key transformation involves converting the formyl group and the bromo group into other functionalities. For instance, the formyl group can be oxidized to a carboxylic acid, followed by a series of reactions including nitration, reduction to an amine, and subsequent amide coupling to build the final pharmacophore. The bromine atom, although not explicitly mentioned in the subsequent steps for the P2Y14 antagonists, offers a potential site for further diversification of the molecular scaffold through cross-coupling reactions in related synthetic endeavors.

Conclusion

This compound is more than just a complex organic molecule; it is a testament to the power of strategic functionalization in modern synthetic chemistry. Its structure is finely tuned for versatility, providing multiple reactive sites that allow chemists to construct elaborate molecular architectures. The well-established Vilsmeier-Haack reaction provides a reliable route to its synthesis, and its crucial role as a building block for potent P2Y₁₄ receptor antagonists underscores its importance in the ongoing quest for new treatments for inflammatory diseases. This guide has illuminated its core features, providing the foundational knowledge necessary for its effective utilization in research and development.

References

-

Wang, Y.-H.; Liu, C.-x.; Zhang, Y.-h.; et al. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry2024 , 67 (14), 11989–12011. [Link]

-

Bar, S.; Martin, M. I. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank2021 , 2021(4), M1296. [Link]

-

Clarke, B. P.; et al. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. J. Chem. Soc. C1969 , 2750-2754. [Link]

-

Patil, S. A.; Patil, R.; Miller, D. D. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research2015 , 6(8), 3145-3163. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Gronowitz, S.; Hallberg, A. A Simple One-pot Procedure for the Synthesis of Certain Substituted Thiophene Aldehydes and Ketones. Acta Chemica Scandinavica1975 , 29b, 1033-1034. [Link]

-

Kumar, R.; et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry2023 , 14(6), 986-1013. [Link]

Sources

- 1. Methyl 4-bromo-3-methylthiophene-2-carboxylate | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | 648412-59-3 [sigmaaldrich.com]

- 4. This compound | 648412-59-3 [sigmaaldrich.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl 4-bromo-5-formylthiophene-2-carboxylate. It delves into the core physicochemical properties, structural analysis, and synthetic utility of this versatile heterocyclic compound, providing field-proven insights and detailed experimental protocols.

Core Chemical Identity and Properties

This compound is a polysubstituted thiophene derivative that serves as a valuable building block in organic synthesis. Its unique arrangement of functional groups—a bromine atom, a formyl group, and a methyl ester—provides multiple reactive sites for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The fundamental properties of this compound are summarized below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₃S | |

| Molecular Weight | 249.08 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonym(s) | 4-Bromo-5-formyl-2-thiophenecarboxylic acid methyl ester | |

| CAS Number | 648412-59-3 | [1] |

Structural and Reactivity Analysis

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups attached to the aromatic thiophene core. Understanding these features is critical for designing successful synthetic strategies.

-

Thiophene Core : The sulfur-containing aromatic ring provides the foundational scaffold. Its electron-rich nature influences the reactivity of the attached substituents.

-

Bromine Atom (C4 Position) : The bromine atom is an excellent leaving group, making this position a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for introducing aryl or heteroaryl substituents at this position.[2][3][4]

-

Formyl Group (C5 Position) : The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily participates in nucleophilic additions, reductive aminations, and olefination reactions like the Wittig reaction, allowing for chain extension and the introduction of diverse functional groups.[5][6]

-

Methyl Ester Group (C2 Position) : The ester group is comparatively stable but can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

This multi-functionality allows for sequential, regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.

Experimental Protocols: Synthetic Applications

The strategic positioning of the bromo and formyl groups allows for distinct and highly valuable synthetic transformations. Below are two authoritative protocols illustrating the compound's utility.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating procedure for the C-C bond formation at the C4 position, leveraging the reactivity of the bromo substituent. The choice of a palladium catalyst, a base, and a solvent system containing water is crucial for the catalytic cycle to proceed efficiently.[3]

Objective: To couple an arylboronic acid with this compound.

Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the flask.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 6:1 v/v). The presence of water is often critical for the transmetalation step of the Suzuki reaction.[3]

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Wittig Olefination

This protocol details the conversion of the formyl group into an alkene, a fundamental transformation for extending carbon chains.[5][6] The Wittig reaction utilizes a phosphorus ylide to react with the aldehyde.[6]

Objective: To convert the aldehyde of this compound into a disubstituted alkene.

Methodology:

-

Ylide Generation:

-

In an oven-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic color of the ylide appears (often orange, red, or deep yellow). Stir for 1 hour at this temperature.

-

-

Aldehyde Addition:

-

Dissolve this compound (1.0 eq) in anhydrous THF.

-

Add this solution dropwise to the cold ylide solution.

-

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor for the consumption of the aldehyde by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The major byproduct, triphenylphosphine oxide, is often difficult to remove completely. Purification is typically achieved via column chromatography.

Compound Characterization Workflow

Confirmation of the structure and purity of the starting material and subsequent products is paramount. A standard workflow involves a combination of spectroscopic and analytical techniques.[7][8][9]

Caption: Standard workflow for the characterization of a synthesized thiophene derivative.

References

-

Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects . PubMed. Available at: [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives . ResearchGate. Available at: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications . Available at: [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Characterization of New 3-Substituted Thiophene Copolymers . Available at: [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . Available at: [Link]

-

Wittig Reaction . Organic Chemistry Portal. Available at: [Link]

-

The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes . Master Organic Chemistry. Available at: [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . ResearchGate. Available at: [Link]

- Synthesis of an Alkene via the Wittig Reaction.

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules . National Institutes of Health (NIH). Available at: [Link]

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells . The Royal Society of Chemistry. Available at: [Link]

-

Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and . Organic Syntheses. Available at: [Link]

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde . National Institutes of Health (NIH). Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Available at: [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journalwjarr.com [journalwjarr.com]

An In-Depth Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized thiophene derivative that has emerged as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a formyl group, and a methyl ester on a thiophene scaffold, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this key intermediate, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The strategic positioning of its functional groups makes it an ideal precursor for the synthesis of various heterocyclic compounds, including thieno[3,2-d]pyrimidines, which are recognized for their significant therapeutic potential.

Introduction: The Strategic Importance of a Multifunctional Thiophene Building Block

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with biological targets. The strategic functionalization of the thiophene core is therefore a critical aspect of modern drug design. This compound (Figure 1) is a prime example of a highly valuable, multi-functionalized building block that offers synthetic chemists a powerful tool for the elaboration of novel chemical entities.

The simultaneous presence of a nucleophilic center (the formyl group), an electrophilic center (the carbon bearing the bromine atom, suitable for cross-coupling reactions), and a modifiable ester group allows for a diverse range of chemical transformations. This guide will delve into the synthetic pathways to access this compound, its key chemical characteristics, and its application in the synthesis of biologically active molecules, particularly thieno[3,2-d]pyrimidines, a class of compounds with demonstrated activity as kinase inhibitors.

Figure 1: Structure of this compound

Caption: Key identifiers and physical properties of this compound.

Synthesis of this compound: A Plausible Multi-step Approach

The proposed multi-step synthesis would likely begin with a commercially available, appropriately substituted thiophene and proceed through a series of reactions including formylation, bromination, and esterification, or a variation thereof. The order of these steps is crucial for achieving the desired substitution pattern.

Proposed Synthetic Pathway

A logical approach would involve the formylation of a brominated thiophene ester or the bromination of a formylated thiophene ester. Given the directing effects of the substituents on the thiophene ring, a plausible pathway is outlined below. This proposed pathway is based on the synthesis of a similar molecule and represents a viable, logical approach for a skilled synthetic chemist.[1][2]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on the synthesis of analogous compounds and should be optimized by the end-user.[1][2]

Step 1: Bromination of Methyl thiophene-2-carboxylate

-

To a solution of Methyl thiophene-2-carboxylate in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromothiophene-2-carboxylate.

Step 2: Vilsmeier-Haack Formylation of Methyl 4-bromothiophene-2-carboxylate

-

In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF).

-

To this cooled solution, add a solution of Methyl 4-bromothiophene-2-carboxylate in anhydrous DMF dropwise, maintaining a low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a wide range of selective transformations, making it a powerful intermediate in the synthesis of more complex molecules.

-

The Formyl Group: The aldehyde functionality is a versatile handle for various reactions, including reductive amination to introduce substituted amino groups, Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems.

-

The Bromo Group: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the 4-position of the thiophene ring.

-

The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alkyl groups, or other carboxylic acid derivatives. It can also be reduced to the corresponding alcohol.

Caption: Reactivity map of this compound.

Applications in the Synthesis of Bioactive Molecules: A Gateway to Thieno[3,2-d]pyrimidines

A significant application of this compound lies in its potential as a precursor for the synthesis of thieno[3,2-d]pyrimidines. This class of fused heterocyclic compounds is of great interest in medicinal chemistry due to its wide range of biological activities, including acting as kinase inhibitors, which are crucial in cancer therapy.

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often proceeds from 3-aminothiophene-2-carboxylate derivatives.[3] this compound can be envisioned as a key starting material for the synthesis of these precursors. The formyl group can be converted to an amino group through a series of well-established transformations, such as oximation followed by reduction. The resulting methyl 3-amino-4-bromothiophene-2-carboxylate can then undergo cyclization with various one-carbon synthons to form the desired thieno[3,2-d]pyrimidine core. The bromine atom at the 4-position can be retained for further diversification or can be involved in subsequent cross-coupling reactions to introduce additional substituents, allowing for the fine-tuning of the biological activity of the final compounds.

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated as potent FMS kinase inhibitors, highlighting their potential in the development of anti-tumor agents.[4]

Conclusion

This compound is a strategically designed and highly valuable building block for organic synthesis. Its trifunctional nature provides a wealth of opportunities for the construction of complex and diverse molecular scaffolds. While a specific, published synthesis protocol remains to be widely disseminated, a plausible and robust synthetic route can be devised based on established thiophene chemistry. The true power of this intermediate lies in its potential as a precursor to biologically active molecules, most notably the thieno[3,2-d]pyrimidine class of compounds, which have shown significant promise in the field of drug discovery. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile and strategically functionalized building blocks will undoubtedly increase, making this compound a compound of significant interest for the foreseeable future.

References

- Bar, S.; Martin, M. I. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank2021, 2021, M1296.

- Royal Society of Chemistry. Supporting Information for "D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells".

- Bar, S.; Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- PrepChem.com.

- Doucet, H. et al. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with...

- Adoo, K. et al. Key Intermediate for Canagliflozin Synthesis: Understanding 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene.

- CymitQuimica.

- Google Patents.

- Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.

- Ghattas, W. et al. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.

- BLD Pharm.

- Lee, S. H. et al. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Bioorganic & Medicinal Chemistry Letters2019, 29(2), 271-275.

- Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. DE1055007B.

- Chem-Impex.

- Organic Syntheses. 3-bromothiophene.

- AChemBlock.

- ChemicalBook.

- ChemicalBook.

- Sigma-Aldrich.

- Ali, A. et al. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. NIH.

- Cohen, A. et al.

-

Kim, J. S. et al. 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione.

- Beck, J. R. Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. Journal of Organic Chemistry.

Sources

- 1. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Strategic Synthesis of Methyl 4-bromo-5-formylthiophene-2-carboxylate

An In-depth Analysis of Starting Materials and Synthetic Strategy for a Key Pharmaceutical Intermediate

Abstract

Methyl 4-bromo-5-formylthiophene-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its substituent groups—an ester, a bromine atom, and a formyl group—which serve as versatile handles for molecular elaboration in drug discovery. This guide provides a detailed examination of the primary synthetic pathway to this target molecule, focusing on the critical selection of starting materials and the mechanistic underpinnings of the key transformation. We will dissect the retrosynthesis, detail the properties of the principal starting material, and provide a field-proven experimental protocol for the Vilsmeier-Haack formylation, the cornerstone of this synthesis.

Introduction: The Strategic Importance of a Multifunctional Building Block

Substituted thiophenes are privileged scaffolds in numerous pharmaceutically active molecules. The title compound, this compound, is a particularly valuable building block. The electron-withdrawing ester and formyl groups activate the thiophene ring for certain reactions while deactivating it for others, and the bromine atom at the C4 position is a prime handle for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse molecular fragments. The aldehyde at C5 provides a reactive site for condensations, reductive aminations, and Wittig-type reactions. Understanding the most efficient and reliable route to its synthesis is therefore paramount for research and development professionals aiming to leverage its synthetic potential.

Core Synthetic Strategy: A Retrosynthetic Approach

The most logical and industrially scalable approach to synthesizing the target molecule involves a late-stage formylation. The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto an electron-rich heterocyclic system like thiophene.[1][2][3] This leads to a straightforward retrosynthetic disconnection, as illustrated below.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies Methyl 4-bromothiophene-2-carboxylate as the pivotal starting material for the final synthetic step. The synthesis of this precursor, typically achieved through the esterification of 4-bromothiophene-2-carboxylic acid, is also a well-established process.[4][5]

Profile of the Primary Starting Material: Methyl 4-bromothiophene-2-carboxylate

The success of the synthesis hinges on the quality and reactivity of this key intermediate. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 62224-16-2 | [4][5] |

| Molecular Formula | C₆H₅BrO₂S | [4][5] |

| Molecular Weight | 221.07 g/mol | [4][5] |

| Appearance | Colorless to light yellow oil/liquid | [4] |

| Boiling Point | ~255 °C | [4][5] |

| Density | ~1.662 g/cm³ | [4] |

This starting material is commercially available from various suppliers. However, for large-scale campaigns or when custom synthesis is required, it can be reliably prepared from 4-bromothiophene-2-carboxylic acid using standard esterification conditions, such as refluxing in methanol with a catalytic amount of sulfuric acid or using thionyl chloride in methanol at cooler temperatures.[4][5]

The Key Transformation: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and highly regioselective method for the formylation of electron-rich aromatic compounds.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism

The process involves two primary stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

-

Electrophilic Attack and Hydrolysis: The electron-rich C5 position of the Methyl 4-bromothiophene-2-carboxylate attacks the Vilsmeier reagent. The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde product.[1]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reliability and high yield. Every step is included to ensure reproducibility.

Experimental Workflow Overview

Caption: Step-by-step experimental workflow diagram.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Methyl 4-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 | 10.0 | 2.21 g | 1.0 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 12.0 | 1.1 mL | 1.2 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 30.0 | 20 mL (solvent) | 3.0 (reagent) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |

| Saturated NaHCO₃ solution | - | - | - | ~100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL | - |

| Brine | - | - | - | ~50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - |

Step-by-Step Methodology

-

Vilsmeier Reagent Preparation: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-Dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

-

Reaction: Dissolve Methyl 4-bromothiophene-2-carboxylate (2.21 g, 10.0 mmol) in dichloromethane (10 mL) and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). For less reactive substrates, gentle heating to 40-50 °C may be required.

-

Workup and Quenching: After the reaction is complete, carefully pour the mixture into a beaker containing 150 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[6]

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.[4] The product is a solid with a melting point of 95-97 °C.

Safety and Handling Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Use with adequate ventilation.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of its direct precursor, Methyl 4-bromothiophene-2-carboxylate. This starting material is readily accessible either commercially or via a straightforward esterification. The detailed protocol provided herein offers a robust and reliable pathway for researchers, scientists, and drug development professionals to access this versatile and high-value chemical building block, enabling further exploration in the synthesis of novel therapeutic agents and functional materials.

References

-

Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

-

Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. Available at: [Link]

-

Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ortho-Formylation of phenols. Organic Syntheses. Available at: [Link]

-

Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2. ChemWhat. Available at: [Link]

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. ResearchGate. Available at: [Link]

-

Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S. PubChem. Available at: [Link]

-

Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. Available at: [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]

Sources

A Technical Guide to Methyl 4-bromo-5-formylthiophene-2-carboxylate: Synthesis, Reactivity, and Application in Kinase Inhibitor Scaffolds

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 4-bromo-5-formylthiophene-2-carboxylate is a polysubstituted thiophene derivative that has emerged as a valuable and versatile intermediate in medicinal chemistry. Its strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and a formyl (aldehyde) group—on the thiophene core makes it an ideal scaffold for the construction of complex molecular architectures. The thiophene ring itself is a well-established "privileged scaffold" in drug discovery, known for its ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles. This guide provides a comprehensive overview of the nomenclature, synthesis, properties, and reactivity of this key building block, with a specific focus on its application in the development of potent kinase inhibitors.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named according to IUPAC nomenclature, ensuring universal recognition.

-

IUPAC Name: this compound

-

CAS Number: 648412-59-3

-

Molecular Formula: C₇H₅BrO₃S

-

Molecular Weight: 249.08 g/mol

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal |

| CAS Number | 648412-59-3 | [1] |

| Molecular Formula | C₇H₅BrO₃S | Internal |

| Molecular Weight | 249.08 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 95-97 °C | [2] |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, methyl 4-bromothiophene-2-carboxylate. This reaction is a classic and powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. This species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C5 position, which is activated by the sulfur atom and sterically accessible. The ester at C2 and the bromine at C4 are deactivating groups, directing the substitution to the only available C-H bond at the C5 position.

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product.

This choice of reaction is experientially sound because it is a high-yielding, regioselective, and scalable method for the formylation of thiophenes that might be sensitive to harsher conditions.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound, as detailed in patent literature describing the synthesis of kinase inhibitors.[3]

Starting Material: Methyl 4-bromothiophene-2-carboxylate Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Reagent Preparation: To a solution of N,N-dimethylformamide (1.5 equivalents) in 1,2-dichloroethane, phosphorus oxychloride (1.5 equivalents) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Starting Material: A solution of methyl 4-bromothiophene-2-carboxylate (1.0 equivalent) in 1,2-dichloroethane is added to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 2 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured carefully into a stirred mixture of ice and water.

-